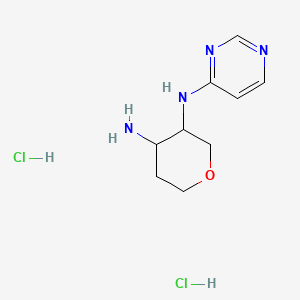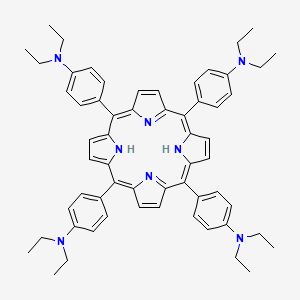
4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline): is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction of pyrrole and an aldehyde, such as benzaldehyde, under acidic conditions. This reaction forms a porphyrinogen intermediate, which is then oxidized to yield the porphyrin core.
Attachment of N,N-diethylaniline Groups: The N,N-diethylaniline groups are introduced through a nucleophilic substitution reaction. The porphyrin core is reacted with N,N-diethylaniline in the presence of a suitable catalyst, such as palladium, under mild conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing techniques like column chromatography, recrystallization, and solvent extraction to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can convert the compound to its reduced form, affecting its reactivity and stability.
Substitution: The N,N-diethylaniline groups can undergo substitution reactions with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and cerium ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions under mild conditions with catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized forms of the compound, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) has numerous applications in scientific research:
Chemistry: Used as a photosensitizer in photochemical reactions and as a catalyst in organic synthesis.
Biology: Employed in studying biological processes involving porphyrins, such as heme synthesis and degradation.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the development of sensors, dyes, and photovoltaic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) involves its interaction with molecular targets and pathways:
Photosensitization: Upon light irradiation, the compound absorbs photons and transitions to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species that can induce cell damage or death.
Catalysis: The compound can act as a catalyst by facilitating electron transfer reactions, thereby accelerating chemical transformations.
Comparaison Avec Des Composés Similaires
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) can be compared with other similar compounds:
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid): This compound has benzoic acid groups instead of N,N-diethylaniline groups, which affects its solubility and reactivity.
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: This derivative has hydroxyphenyl groups, making it more hydrophilic and suitable for different applications.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: The presence of methoxycarbonyl groups enhances its electron-donating properties, making it a better photosensitizer.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of porphyrin derivatives.
Propriétés
Numéro CAS |
14609-52-0 |
|---|---|
Formule moléculaire |
C60H66N8 |
Poids moléculaire |
899.2 g/mol |
Nom IUPAC |
N,N-diethyl-4-[10,15,20-tris[4-(diethylamino)phenyl]-21,23-dihydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C60H66N8/c1-9-65(10-2)45-25-17-41(18-26-45)57-49-33-35-51(61-49)58(42-19-27-46(28-20-42)66(11-3)12-4)53-37-39-55(63-53)60(44-23-31-48(32-24-44)68(15-7)16-8)56-40-38-54(64-56)59(52-36-34-50(57)62-52)43-21-29-47(30-22-43)67(13-5)14-6/h17-40,61,64H,9-16H2,1-8H3 |
Clé InChI |
GNMVWKQTIDUQSI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N(CC)CC)C8=CC=C(C=C8)N(CC)CC)C=C4)C9=CC=C(C=C9)N(CC)CC)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)
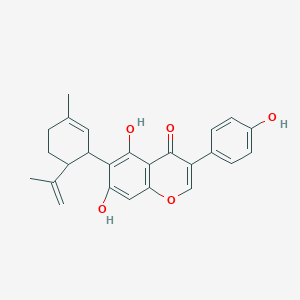
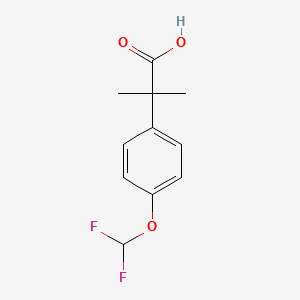
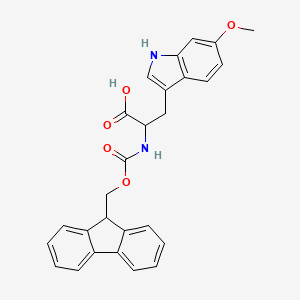
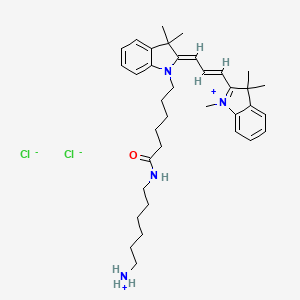

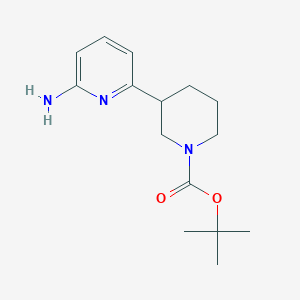
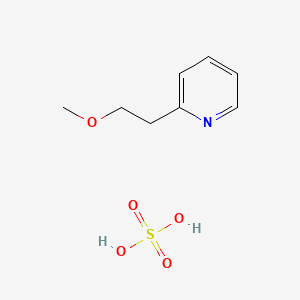
amino}-3-methylpentanoic acid](/img/structure/B12302176.png)
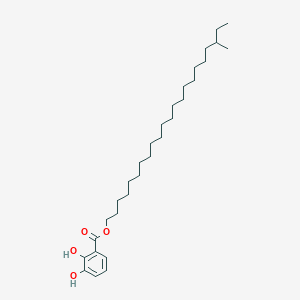
![(R)-N-((S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12302189.png)

